1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H24FN5O and its molecular weight is 429.499. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of a piperazine ring and a benzimidazole moiety in its structure suggests potential interactions with various biological receptors or enzymes .
Biochemical Pathways
Without specific target identification, it’s challenging to outline the exact biochemical pathways this compound might affect. Compounds with similar structures have been known to interact with various biochemical pathways, influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Its molecular weight (429.501 g/mol) suggests that it might have reasonable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed . Other factors such as polarity, solubility, and stability also significantly influence a compound’s pharmacokinetic properties .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of target identification and mechanistic studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence a compound’s action, efficacy, and stability. Without specific information about this compound’s stability under various conditions, it’s challenging to predict how environmental factors might influence its action .
Properties
IUPAC Name |
1-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O/c1-17-13-24(31-22-6-4-3-5-21(22)28-25(31)20(17)15-27)30-11-9-29(10-12-30)16-18-14-19(26)7-8-23(18)32-2/h3-8,13-14H,9-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAWPFCJRZCKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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